
5-Chlor-3-(4-Fluorphenyl)-1,2,4-oxadiazol
Übersicht
Beschreibung
5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that contains a five-membered ring with three heteroatoms: one oxygen and two nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It is often used in the development of new drugs targeting specific biological pathways.
Medicine: In medicine, 5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzohydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one atom or group is replaced by another. For example, halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-Chloro-3-(4-fluorophenyl)-1,2,4-triazole: This compound has an additional nitrogen atom in the ring, making it a triazole instead of an oxadiazole.
Uniqueness: 5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific arrangement of atoms and the presence of both chlorine and fluorine substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
5-chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVXRMYBCMGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


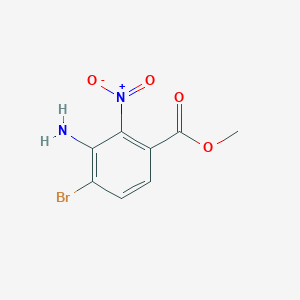
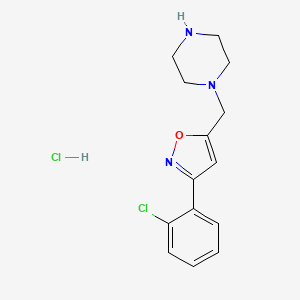
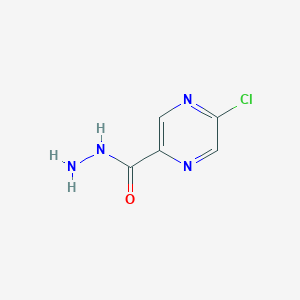
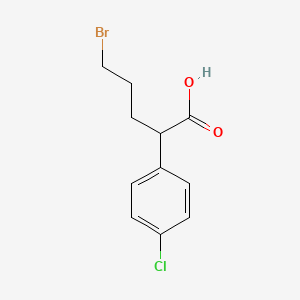

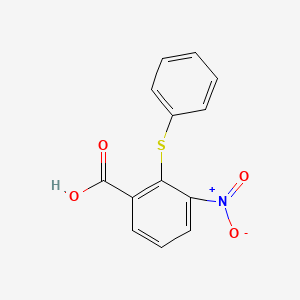
![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)
![N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine](/img/structure/B1453478.png)


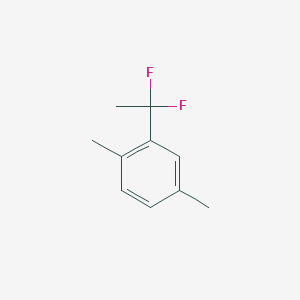

![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)
